Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate
Description
Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate is a synthetic surfactant characterized by a C18 hydrocarbon chain with a sulfate ester group at position 9 and a branched 2-ethylhexyl ether substituent at the terminal oxo group (position 18). Its molecular formula is C24H45O6SNa, combining a long hydrophobic chain with a polar sulfate head. The compound’s structure confers unique amphiphilic properties, making it suitable for applications requiring high surface activity, such as emulsification, detergency, or specialized formulations in pharmaceuticals or materials science.
Properties
CAS No. |
68541-52-6 |
|---|---|
Molecular Formula |
C26H51NaO6S |
Molecular Weight |
514.7 g/mol |
IUPAC Name |
sodium;[18-(2-ethylhexoxy)-18-oxooctadecan-9-yl] sulfate |
InChI |
InChI=1S/C26H52O6S.Na/c1-4-7-9-10-13-16-20-25(32-33(28,29)30)21-17-14-11-12-15-18-22-26(27)31-23-24(6-3)19-8-5-2;/h24-25H,4-23H2,1-3H3,(H,28,29,30);/q;+1/p-1 |
InChI Key |
MXEIXTMTZWGPIM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCC(=O)OCC(CC)CCCC)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate typically involves the sulfation of 2-ethylhexanol with sulfur trioxide, followed by neutralization with sodium hydroxide . The reaction is carried out in a continuous reactor, such as a falling film reactor, at temperatures between 30-60°C . The resulting product is then purified and concentrated to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous production lines to ensure high yield and purity. The final product is often available as a solution in water, with concentrations typically around 40-50% .
Chemical Reactions Analysis
Types of Reactions
Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting and penetration of materials. This compound interacts with molecular targets such as cell membranes, enhancing the permeability and facilitating the delivery of active ingredients .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three key analogues:
Sodium Dodecyl Sulfate (SDS)
- Structure : Linear C12 chain with a sulfate head.
- Key Differences : SDS lacks branching and has a shorter chain, resulting in higher critical micelle concentration (CMC) and reduced hydrophobicity.
- Applications : Widely used in detergents and laboratory protocols due to its simplicity and low cost.
Di-2-ethylhexyl Sulfosuccinate Sodium Salt (AOT/Docusate Sodium)
- Structure : Two 2-ethylhexyl chains linked to a sulfosuccinate head.
- Key Differences: AOT’s double-chain architecture and sulfosuccinate group enhance its ability to form reverse micelles in nonpolar solvents. The target compound’s single-chain design with a sulfate group may limit its stability in acidic environments compared to AOT’s sulfonate.
- Applications : AOT is utilized in pharmaceuticals (e.g., laxatives) and as a reverse micelle template.
18-(Dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulphonic Acid
- Structure: C18 chain with a sulfonic acid group and dibutylamino substituent.
- Key Differences: The sulfonic acid group (vs. sulfate ester) increases acidity and stability, while the amino group introduces cationic character under certain pH conditions.
- Applications: Potential use in biocides or ion-exchange processes.
Physicochemical Properties and Performance
*Estimated based on increased chain length and branching.
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